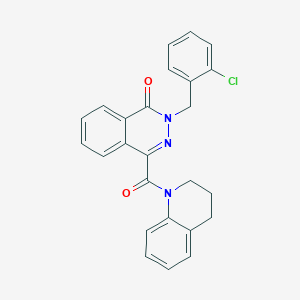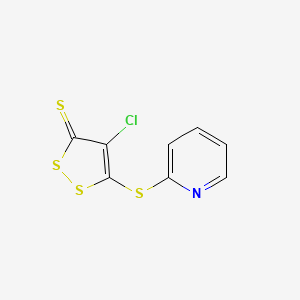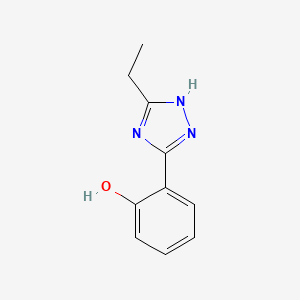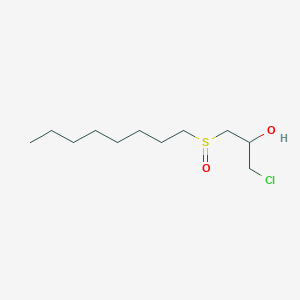![molecular formula C22H25N5O2S2 B11469922 N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11469922.png)
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, an imidazole ring, and various functional groups such as cyano, methyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and imidazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, causing conformational changes that alter their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared to similar compounds, such as:
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Phenazine derivatives: Compounds with antifungal activities, used in sustainable agriculture.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
N-{3-CYANO-4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-PYRROL-2-YL}-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE .
Properties
Molecular Formula |
C22H25N5O2S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]-2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O2S2/c1-13-17(11-23)21(25-18(13)8-9-30-3)27-20(29)12-31-22-24-14(2)19(26-22)10-15-4-6-16(28)7-5-15/h4-7,25,28H,8-10,12H2,1-3H3,(H,24,26)(H,27,29) |
InChI Key |
ZDDSBHDROJMBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=C(C=C3)O)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11469840.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11469845.png)
![2-(Adamantan-1-YL)-N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}acetamide](/img/structure/B11469856.png)
![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11469864.png)


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11469885.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine](/img/structure/B11469903.png)

![3,4-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11469912.png)

![3-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469916.png)
![5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469923.png)
